2-Chloro-5-(1-chloroethyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(1-chloroethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NS/c1-3(6)4-2-8-5(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDTZWLVFVZRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40982-19-2 | |
| Record name | 2-chloro-5-(1-chloroethyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 5 1 Chloroethyl 1,3 Thiazole
De Novo Annulation Strategies for the 1,3-Thiazole Core
De novo strategies involve the formation of the thiazole (B1198619) heterocycle from acyclic starting materials. These methods are powerful for creating diverse substitution patterns by varying the components of the cyclization reaction.
Hantzsch-Type Condensations and Their Adaptations for Chlorinated Thiazoles
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov
To synthesize a precursor for 2-Chloro-5-(1-chloroethyl)-1,3-thiazole, a suitable α-haloketone would be 1,3-dichloro-2-butanone. The reaction of this ketone with a thioamide source like thiourea (B124793) would yield a 2-amino-5-(1-chloroethyl)-4-methyl-1,3-thiazole. The 2-amino group can then be subsequently converted to the desired 2-chloro substituent via a Sandmeyer-type reaction.
Adaptations of the Hantzsch synthesis are necessary for producing chlorinated thiazoles, as direct incorporation of the 2-chloro substituent is not typical in the primary condensation. Modifications often involve using specialized starting materials or adjusting reaction conditions. For instance, using 1,3-dichloroacetone (B141476) with N-terminal thiourea on a solid support has been employed to generate resin-bound 4-chloromethyl thiazolyl peptides. nih.gov Furthermore, conducting the Hantzsch condensation under acidic conditions can alter the regioselectivity of the cyclization, which is a critical consideration when using unsymmetrical ketones or thioamides. rsc.org Multicomponent variations of the Hantzsch synthesis have also been developed, allowing for the one-pot condensation of multiple starting materials to rapidly generate complex thiazole derivatives. mdpi.com
Table 1: Examples of Hantzsch-Type Thiazole Synthesis
| α-Halocarbonyl | Thioamide Source | Product Type | Reference |
|---|---|---|---|
| α-Haloketones | Thiourea | 2-Aminothiazoles | nih.gov |
| α-Haloesters | Thiourea | 2-Amino-4-hydroxythiazoles | nih.gov |
| 1,3-Dichloroacetone | Resin-bound thiourea | Resin-bound chloromethyl thiazole | nih.gov |
Multicomponent Cyclization Reactions for Thiazole Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com Several MCRs have been developed for the assembly of the thiazole core.
One such approach involves the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions, providing rapid access to diversely substituted thiazole derivatives. iau.ir Another novel MCR facilitates the simultaneous assembly of both a β-lactam and a thiazole moiety from β-aminothiocarboxylic acids, aldehydes, and 3-dimethylamino-2-isocyanoacrylate, demonstrating the power of MCRs in dramatically increasing molecular complexity in a single step. rug.nl
While powerful, adapting these specific MCRs for the synthesis of this compound would be challenging and require the design of highly specialized, functionalized starting materials to yield the precise substitution pattern required. More recent developments include oxidative cascade cyclization strategies, such as the reaction of enaminones with elemental sulfur, to construct thiazole-2-thiones, which are versatile intermediates. organic-chemistry.org Another innovative method involves the reaction of tertiary enaminones with potassium thiocyanate (B1210189), mediated by the Dess-Martin periodinane (DMP) reagent, to produce thiazole-5-carbaldehydes through a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. bohrium.comnih.gov
Regioselective Functionalization of Thiazole Precursors
An alternative to de novo synthesis is the functionalization of a pre-existing thiazole or a simple thiazole derivative. This approach relies on the inherent reactivity of the thiazole ring and the ability to direct substituents to specific positions (regioselectivity). The electron distribution in the thiazole ring makes the C2 position the most electron-deficient and thus susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the electron-rich C5 position. pharmaguideline.com
Introduction of the 2-Chloro Substituent
The introduction of a chlorine atom at the C2 position of the thiazole ring is a common transformation, often starting from a 2-aminothiazole (B372263) precursor. The most prevalent method is a Sandmeyer-type reaction. This involves the diazotization of the 2-amino group using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment with a copper(I) chloride salt to displace the diazonium group with a chlorine atom. justia.com
Another route involves the direct chlorination of 2-mercaptothiazole (B1225461) or its tautomeric thione form. google.com This reaction can be achieved using various chlorinating agents. A patent describes the reaction of 2-mercapto-5-methyl-thiazole with a chlorinating agent, such as sulfuryl chloride, at low temperatures. google.com This approach avoids the sometimes harsh conditions of the Sandmeyer reaction.
Table 2: Reagents for the Synthesis of 2-Chlorothiazoles
| Precursor | Method | Reagents | Reference |
|---|---|---|---|
| 2-Aminothiazole | Sandmeyer Diazotization | 1. NaNO₂, H⁺ 2. CuCl | justia.com |
| 2-Mercaptothiazole | Direct Chlorination | Sulfuryl Chloride (SO₂Cl₂) | google.com |
Strategies for Incorporating the 1-Chloroethyl Moiety at C5
Introducing the 1-chloroethyl group at the C5 position with high regioselectivity typically requires a multi-step sequence. Direct C-H functionalization of thiazoles is an area of active research but achieving selective alkylation at C5 can be difficult. rsc.org A more reliable strategy involves installing a functional group at C5 that can be elaborated into the desired side chain.
A plausible synthetic sequence is outlined below:
Friedel-Crafts Acylation: A 2-chlorothiazole (B1198822) can undergo electrophilic acylation, primarily at the C5 position, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield 2-chloro-5-acetylthiazole.
Reduction: The ketone of the acetyl group is then reduced to a secondary alcohol. This can be accomplished with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to produce 2-chloro-5-(1-hydroxyethyl)-1,3-thiazole.
Chlorination: The final step is the conversion of the secondary alcohol to the corresponding chloride. This is a standard transformation that can be achieved with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
This stepwise functionalization ensures high regioselectivity for the introduction of the 1-chloroethyl group at the C5 position.
Advanced Synthetic Approaches to Chloroethyl Thiazoles
Several advanced and industrially relevant synthetic routes have been developed, particularly for the closely related and commercially important intermediate, 2-chloro-5-chloromethyl-1,3-thiazole. These methods often start from simple, non-heterocyclic precursors and build the thiazole ring in a process that incorporates the required substituents.
One prominent industrial process begins with 1,3-dichloropropene (B49464). justia.comsemanticscholar.org This starting material is reacted with a thiocyanate salt, such as sodium thiocyanate, to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal google.comgoogle.com-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. semanticscholar.org The final and key step is the chlorinative cyclization of this isothiocyanate intermediate, which forms the 2-chloro-5-chloromethyl-1,3-thiazole ring system in a single transformation. semanticscholar.orgepo.org
Another patented approach utilizes allyl isothiocyanate as the starting material. google.com In a two-step, one-pot process, the allyl isothiocyanate is first reacted with a chlorinating agent like sulfuryl chloride at low temperatures. google.com Subsequently, an oxidizing agent is added to the reaction mixture, which induces the cyclization and aromatization to form the final 2-chloro-5-chloromethyl-1,3-thiazole product. google.com
Adapting these advanced methods to synthesize this compound would necessitate the use of modified starting materials. For example, a substituted dichlorobutene (B78561) could potentially replace 1,3-dichloropropene in the first method, or a butenyl isothiocyanate could be used in place of allyl isothiocyanate in the second. These approaches highlight the innovative strategies employed to construct complex chlorinated thiazoles from simple acyclic precursors.
Transition-Metal Catalyzed Routes to Functionalized Thiazoles
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of heterocyclic rings like thiazole. These methods typically involve the cross-coupling of a halogenated thiazole precursor with an organometallic reagent, enabling the formation of new carbon-carbon bonds. A hypothetical route to a precursor of this compound could involve installing an ethyl or vinyl group at the 5-position of a 2-chlorothiazole ring, which could then be subsequently chlorinated.
Palladium and nickel-catalyzed cross-coupling reactions are particularly relevant. Reactions such as the Suzuki, Stille, and Negishi couplings allow for the introduction of a wide array of alkyl and aryl substituents onto the thiazole core. For instance, a 2-chloro-5-bromothiazole intermediate could be coupled with an ethyl-containing organometallic partner (e.g., ethylboronic acid or an organozinc reagent) to yield 2-chloro-5-ethyl-1,3-thiazole.
Alternatively, the introduction of a vinyl group via a Stille or Suzuki coupling could yield 2-chloro-5-vinyl-1,3-thiazole. This intermediate could then potentially undergo hydrochlorination across the double bond to form the desired 1-chloroethyl group.
The table below summarizes common transition-metal catalyzed cross-coupling reactions that are applicable for the functionalization of thiazole rings.
| Reaction Name | Thiazole Substrate | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Suzuki Coupling | 2-Chloro-5-bromothiazole | Ethylboronic acid | Pd(PPh₃)₄ / Base | Thiazole-C₂H₅ |
| Stille Coupling | 2-Chloro-5-bromothiazole | Vinyltributylstannane | Pd(PPh₃)₄ | Thiazole-CH=CH₂ |
| Negishi Coupling | 2-Chloro-5-bromothiazole | Ethylzinc chloride | PdCl₂(dppf) | Thiazole-C₂H₅ |
| Kumada Coupling | 2-Chloro-5-bromothiazole | Ethylmagnesium bromide | NiCl₂(dppe) | Thiazole-C₂H₅ |
This table presents plausible, generalized reaction schemes for the functionalization of a thiazole ring, which could lead to precursors for this compound.
Subsequent selective chlorination of the α-carbon on the ethyl side chain of 2-chloro-5-ethyl-1,3-thiazole would be the final step to yield the target compound. This step can be challenging, often requiring radical initiators or specific photochemical conditions to avoid chlorination of the thiazole ring itself.
Electrochemical Synthesis Methods for Chlorinated Heterocycles
Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical reagents for oxidation, reduction, and halogenation reactions. acs.org For chlorinated heterocycles, electrosynthesis can proceed via direct electron transfer at an electrode or through an electrochemically generated mediator. acs.org
A relevant example is the patented electrochemical synthesis of the closely related compound, 2-chloro-5-chloromethyl-1,3-thiazole. patsnap.com This method avoids the use of hazardous chlorinating agents like sulfuryl chloride or chlorine gas by employing an electrolytic chlorination process. patsnap.com In this procedure, an electric current is passed through a solution containing the starting material and a chloride source, such as hydrochloric acid, which acts as the electrolyte. patsnap.com
The process for the synthesis of the chloromethyl analogue involves the following key components: patsnap.com
| Parameter | Description |
| Starting Material | 1-isothiocyano-2-chloro-2-propylene |
| Electrodes | Platinum sheets (Anode and Cathode) in a single-chamber tank |
| Electrolyte | Aqueous hydrochloric acid solution (e.g., 2.0-10.0 mol/L) |
| Solvent | An organic solvent mixed with the aqueous electrolyte |
| Conditions | Room temperature |
| Product | 2-chloro-5-chloromethyl-1,3-thiazole |
Data sourced from a patent for the electrochemical synthesis of a structural analogue. patsnap.com
This electrochemical cyclization and chlorination process demonstrates the feasibility of forming the chlorinated thiazole ring system using electrochemistry. patsnap.com To form this compound, a similar strategy could theoretically be applied starting from a different precursor, such as an appropriate isothiocyanate derived from a C4 backbone.
Alternatively, an electrochemical approach could be used for the final chlorination step. The electrochemical generation of elemental chlorine (Cl₂) from a chloride salt electrolyte can provide a controlled and in-situ source of the halogenating agent. By carefully controlling the electrode potential and reaction conditions, it may be possible to achieve selective chlorination of the ethyl side chain on a 2-chloro-5-ethyl-1,3-thiazole precursor.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
The ¹H NMR spectrum of 2-Chloro-5-(1-chloroethyl)-1,3-thiazole is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The aromatic proton on the thiazole (B1198619) ring (H-4) would likely appear as a singlet in the downfield region, characteristic of protons attached to electron-deficient heterocyclic systems. The 1-chloroethyl substituent would give rise to a quartet for the methine proton (-CH(Cl)-) and a doublet for the methyl protons (-CH₃). The coupling between these adjacent protons (a ³J coupling constant) would confirm their connectivity. The chemical shift of the methine proton would be significantly downfield due to the deshielding effects of the adjacent chlorine atom and the thiazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiazole H-4 | Singlet | N/A | |
| -CH(Cl)CH₃ | Quartet | ~7.0 |
Note: Actual chemical shifts and coupling constants require experimental data for confirmation.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, five distinct signals are anticipated. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) would resonate in the aromatic region. The C-2 carbon, bonded to both a chlorine atom and a nitrogen atom, is expected to be the most downfield among the ring carbons. The carbons of the 1-chloroethyl side chain would appear in the aliphatic region of the spectrum, with the methine carbon (-CH(Cl)-) shifted further downfield than the methyl carbon (-CH₃) due to the electronegativity of the attached chlorine.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Thiazole) | |
| C-4 (Thiazole) | |
| C-5 (Thiazole) | |
| -CH(Cl)CH₃ |
Note: Experimental data is necessary for the definitive assignment of chemical shifts.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show a cross-peak between the methine and methyl protons of the 1-chloroethyl group, definitively establishing their scalar coupling. An HSQC spectrum would correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H signals.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₅H₅Cl₂NS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺•, confirming its elemental formula.
The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), with prominent [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks in an approximate ratio of 9:6:1. The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses. Common fragmentation pathways could include the loss of a chlorine radical (•Cl), the cleavage of the C-C bond in the side chain to lose a methyl radical (•CH₃) or an ethyl group, and the fragmentation of the thiazole ring itself. The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.
Table 3: Key Predicted Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₅H₅³⁵Cl₂NS]⁺• | 181 | Molecular Ion (M) |
| [C₅H₅³⁵Cl³⁷ClNS]⁺• | 183 | M+2 Isotope Peak |
| [C₅H₅³⁷Cl₂NS]⁺• | 185 | M+4 Isotope Peak |
| [M - Cl]⁺ | 146/148 | Loss of a Chlorine radical |
Note: Relative abundances and the presence of other fragments depend on the ionization energy and specific instrument conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from both the aromatic thiazole ring and the aliphatic side chain, C=N and C=C stretching vibrations characteristic of the thiazole ring, and C-Cl stretching vibrations from both the ring and the side chain. The region below 1500 cm⁻¹ would contain the complex fingerprint region, which is unique to the molecule and useful for identification.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C-S bond vibrations within the thiazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Table 4: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | ~3000-2850 | IR, Raman |
| Thiazole Ring (C=N, C=C) Stretch | ~1600-1400 | IR, Raman |
| C-Cl Stretch (Aromatic) | ~1100-1000 | IR |
| C-Cl Stretch (Aliphatic) | ~800-600 | IR |
Note: These are general ranges, and specific peak positions require experimental measurement.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Molecular Architecture (Applicable for crystalline derivatives)
For compounds that can be obtained as single crystals of suitable quality, X-ray diffraction provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.
While experimental data for a crystalline derivative of this compound is not currently available, a study on the closely related compound, 2-Chloro-5-(chloromethyl)-1,3-thiazole, provides valuable insight. nih.govresearchgate.net In the structure of this analogue, the thiazole ring is planar. nih.govresearchgate.net Such an analysis for this compound would confirm the planarity of the thiazole ring and reveal the conformation of the 1-chloroethyl side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing in the solid state. As the compound contains a stereocenter at the methine carbon of the 1-chloroethyl group, X-ray diffraction of a resolved enantiomer could also determine its absolute configuration.
Table 5: Illustrative Crystal Data for the Analogue 2-Chloro-5-(chloromethyl)-1,3-thiazole nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₃Cl₂NS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
Reactivity Profiles and Transformational Pathways of 2 Chloro 5 1 Chloroethyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Thiazole (B1198619) C2-Chlorine
The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. This facilitates the displacement of the chloride ion by a variety of nucleophiles. pharmaguideline.com
The substitution of the C2-chlorine with nitrogen-based nucleophiles is a common transformation for 2-chlorothiazole (B1198822) derivatives, leading to the synthesis of biologically active 2-aminothiazole (B372263) compounds.
Amination: Primary and secondary amines can readily displace the C2-chlorine to form the corresponding 2-amino-5-(1-chloroethyl)-1,3-thiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The choice of solvent and temperature can influence the reaction rate and yield. While specific studies on 2-chloro-5-(1-chloroethyl)-1,3-thiazole are limited, related studies on other 2-chlorothiazoles provide insight into typical reaction conditions. For instance, the amination of 2-chloropyrimidine, a related heterocyclic halide, has been successfully achieved with various amines.
| Nucleophile | Product | Typical Conditions | Reference |
| Ammonia (B1221849) | 2-Amino-5-(1-chloroethyl)-1,3-thiazole | Excess ammonia in a sealed vessel, elevated temperature | General knowledge |
| Primary Amines (R-NH₂) | 2-(Alkyl/Aryl)amino-5-(1-chloroethyl)-1,3-thiazole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | pharmaguideline.com |
| Secondary Amines (R₂NH) | 2-(Dialkyl/Diaryl)amino-5-(1-chloroethyl)-1,3-thiazole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | pharmaguideline.com |
Amidation: The introduction of an amide functionality at the C2 position can be achieved through several synthetic routes. One common method involves the reaction with an amide nucleophile. Alternatively, a two-step process involving an initial amination followed by acylation of the resulting 2-aminothiazole is often employed. Copper-catalyzed oxidative amidation of aldehydes with amine salts has also been reported as an efficient method for amide synthesis. organic-chemistry.orgorganic-chemistry.org
| Reagents | Product | Typical Conditions | Reference |
| Amide (e.g., R-CONHNa) | 2-Acetamido-5-(1-chloroethyl)-1,3-thiazole | Strong base (e.g., NaH) to form the amide anion, aprotic solvent | researchgate.net |
| 1. Amine (R-NH₂) 2. Acylating agent (R'-COCl) | 2-(N-acyl-N-alkyl/aryl)amino-5-(1-chloroethyl)-1,3-thiazole | Two-step process: Amination followed by acylation | nih.gov |
Thiolation: The C2-chlorine can be displaced by sulfur nucleophiles to introduce a thioether linkage. The reaction with thiols, in the presence of a base, or with pre-formed thiolates, such as sodium thiomethoxide, proceeds efficiently. These reactions are valuable for the synthesis of compounds with potential applications in materials science and medicinal chemistry.
| Nucleophile | Product | Typical Conditions | Reference |
| Sodium thiomethoxide (NaSMe) | 2-(Methylthio)-5-(1-chloroethyl)-1,3-thiazole | Polar aprotic solvent (e.g., DMF), room temperature to moderate heat | commonorganicchemistry.com |
| Thiol (R-SH) | 2-(Alkyl/Aryl)thio-5-(1-chloroethyl)-1,3-thiazole | Base (e.g., NaH, K₂CO₃), aprotic solvent | General knowledge |
Alkoxylation: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are effective nucleophiles for the substitution of the C2-chlorine, leading to the formation of 2-alkoxythiazole derivatives. The reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide has been studied, demonstrating the feasibility of this transformation. longdom.org The reaction conditions typically involve heating the 2-chlorothiazole with the corresponding sodium alkoxide in the parent alcohol as the solvent.
| Nucleophile | Product | Typical Conditions | Reference |
| Sodium methoxide (NaOMe) | 2-Methoxy-5-(1-chloroethyl)-1,3-thiazole | Methanol, reflux | longdom.org |
| Sodium ethoxide (NaOEt) | 2-Ethoxy-5-(1-chloroethyl)-1,3-thiazole | Ethanol, reflux | General knowledge |
In the case of this compound, there are two potential sites for nucleophilic attack: the C2 position of the thiazole ring and the benzylic-like carbon of the 1-chloroethyl side chain. The regioselectivity of a nucleophilic substitution reaction will be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two electrophilic centers.
Generally, the C2 position of a 2-chlorothiazole is considered a soft electrophilic center, favoring reactions with soft nucleophiles. Conversely, the sp³-hybridized carbon of the 1-chloroethyl group is a hard electrophilic center, reacting more readily with hard nucleophiles. However, the electron-withdrawing nature of the thiazole ring can influence the reactivity of the side chain.
Studies on related systems, such as 2,4-dichloroquinazolines, have shown that nucleophilic aromatic substitution can proceed with high regioselectivity. nih.gov For this compound, it is plausible that under certain conditions, a mixture of products resulting from attack at both sites could be formed. For example, a strong, hard nucleophile might favor substitution at the side chain, while a softer, more polarizable nucleophile might preferentially attack the C2 position. The presence of substituents on the thiazole ring can also direct the regioselectivity of lithiation and subsequent reactions. rsc.org
Reactions of the 1-Chloroethyl Moiety
The 1-chloroethyl group at the C5 position of the thiazole ring provides another handle for synthetic transformations, primarily through nucleophilic substitution and elimination reactions.
The chlorine atom of the 1-chloroethyl group can be displaced by a variety of nucleophiles in a typical Sₙ2 reaction. The reactivity of this position is enhanced by the adjacent thiazole ring, which can stabilize the transition state. This allows for the introduction of a wide range of functional groups at this position.
| Nucleophile | Product | Typical Conditions | Reference |
| Cyanide (e.g., NaCN) | 2-Chloro-5-(1-cyanoethyl)-1,3-thiazole | Polar aprotic solvent (e.g., DMSO), heat | General knowledge |
| Azide (e.g., NaN₃) | 2-Chloro-5-(1-azidoethyl)-1,3-thiazole | Polar aprotic solvent (e.g., DMF), heat | General knowledge |
| Acetate (e.g., NaOAc) | 2-Chloro-5-(1-acetoxyethyl)-1,3-thiazole | Acetic acid, heat | General knowledge |
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism) to form the corresponding 5-vinylthiazole (B2829271) derivative. This reaction proceeds via the abstraction of a proton from the methyl group of the side chain and the concurrent departure of the chloride ion. The formation of the more substituted alkene is generally favored, in accordance with Zaitsev's rule. libretexts.org
| Base | Product | Typical Conditions | Reference |
| Potassium tert-butoxide (t-BuOK) | 2-Chloro-5-vinyl-1,3-thiazole | Anhydrous solvent (e.g., THF), low to room temperature | General knowledge |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Chloro-5-vinyl-1,3-thiazole | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | General knowledge |
The resulting 5-vinylthiazole is a valuable synthetic intermediate that can undergo various transformations, such as polymerization or further functionalization of the double bond.
Stereoselective Transformations at the Chiral Center
The 1-chloroethyl group at the 5-position of the thiazole ring contains a stereogenic center, making it a key site for stereoselective reactions. Transformations at this chiral center are crucial for the synthesis of enantiomerically pure derivatives, which is often a requirement for biologically active molecules. The reactivity at this position is governed by standard nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) mechanisms.
The choice of reagents and reaction conditions can dictate the stereochemical outcome. For instance, an SN2 reaction with a nucleophile would proceed with an inversion of configuration at the chiral carbon. The success of such transformations depends on the steric hindrance around the reaction center and the electronic influence of the adjacent thiazole ring. While specific studies on this compound are not extensively detailed in the literature, the principles of asymmetric synthesis suggest that chiral catalysts or reagents could be employed to achieve high diastereoselectivity or enantioselectivity in reactions involving this center nih.gov.
Potential stereoselective transformations could include:
Nucleophilic Substitution: Reaction with various nucleophiles (e.g., azides, cyanides, alkoxides) to introduce new functional groups with controlled stereochemistry.
Asymmetric Reduction: If the chloroethyl group were converted to a carbonyl-containing group, asymmetric reduction could establish a chiral hydroxyl center.
Chiral Amine Synthesis: Substitution with an amino group or its equivalent, followed by resolution or asymmetric synthesis, could yield chiral amine derivatives.
Organometallic Cross-Coupling Reactions at Thiazole Ring Positions
The chlorine atom at the C2 position of the thiazole ring is a versatile handle for organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for building complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the C2-Cl bond of the thiazole ring is an active site for such transformations. Aryl chlorides, including 2-chlorothiazoles, are attractive coupling partners due to their lower cost and wider availability compared to the corresponding bromides or iodides icmpp.ro.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorothiazole derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comdigitellinc.comiaea.org The reaction is highly valued for its tolerance of a wide range of functional groups. For 2-chlorothiazoles, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the strong C-Cl bond icmpp.ro.
Heck Coupling: The Heck reaction couples the 2-chlorothiazole with an alkene to form a substituted alkene, creating a new C-C bond. masterorganicchemistry.com This reaction is also catalyzed by a palladium complex and requires a base. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this transformation.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | 2-Aryl-5-(1-chloroethyl)-1,3-thiazole |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | 2-Styryl-5-(1-chloroethyl)-1,3-thiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | NEt₃ | 2-Alkynyl-5-(1-chloroethyl)-1,3-thiazole |
This table presents illustrative examples of potential palladium-catalyzed reactions based on the known reactivity of 2-chlorothiazoles. icmpp.romasterorganicchemistry.comresearchgate.net
While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper also effectively mediate cross-coupling reactions involving chloro-heteroaromatics.
Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium for certain cross-coupling reactions, including Kumada (with Grignard reagents) and Negishi (with organozinc reagents) couplings. rsc.orgnih.gov Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium. For instance, nickel-catalyzed C-S bond cleavage and coupling have been developed for thiazole derivatives rsc.org.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as Ullmann-type couplings, are particularly useful for forming C-N and C-O bonds. Copper-mediated amination of 2-chlorothiazoles has been shown to be an efficient method for the synthesis of 2-aminothiazoles, which are important pharmaceutical scaffolds core.ac.uk.
| Metal | Reaction Type | Coupling Partner | Key Features |
| Nickel | Kumada/Negishi | Organomagnesium/Organozinc | Cost-effective alternative to palladium, useful for C-C bond formation rsc.orgnih.gov. |
| Copper | Ullmann-type (Amination) | Amines | Effective for C-N bond formation, ligand-free conditions sometimes possible core.ac.uk. |
Electrophilic Aromatic Substitution on the Thiazole Ring System
The thiazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic aromatic substitution is significantly influenced by substituents. The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Generally, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position due to its higher electron density.
However, in this compound, the C5 position is already substituted. Therefore, any electrophilic substitution would be directed to the C4 position. This position is generally less reactive than C5, and forcing conditions may be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation. The deactivating effect of the C2-chloro group further complicates substitution at C4, and such reactions are expected to proceed in low yields, if at all. The literature on specific electrophilic substitution reactions for this particular compound is scarce, reflecting the synthetic challenges involved nih.govresearchgate.net.
Reductive Dehalogenation Strategies for Selective Chlorine Removal
Selective removal of one or both chlorine atoms from this compound can provide access to other useful intermediates. The different chemical environments of the two chlorine atoms—one on an aromatic ring (C2) and one on an aliphatic side chain—allow for selective dehalogenation under appropriate conditions.
The C2-Cl bond on the thiazole ring can be removed via catalytic hydrogenation. For the related compound 2-chloro-5-chloromethylthiazole (B146395), hydrodehalogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst has been successfully employed to remove the aromatic chlorine while leaving the aliphatic chlorine intact semanticscholar.org. This method is a clean and efficient way to produce 5-(1-chloroethyl)-1,3-thiazole.
Other reductive methods, such as using metal hydrides or dissolving metal reduction, could potentially be used. The choice of reducing agent and reaction conditions would be critical to achieve selectivity between the two C-Cl bonds. For instance, conditions that favor an SN2 pathway might selectively reduce the more reactive aliphatic chloride, while conditions favoring reaction with an aromatic halide would target the C2 position.
| Strategy | Reagent/Catalyst | Target Chlorine | Product |
| Catalytic Hydrogenation | H₂, Pd/C | C2-Cl (Aromatic) | 5-(1-chloroethyl)-1,3-thiazole semanticscholar.org |
| Hydride Reduction | e.g., LiAlH₄ | C5-side chain (Aliphatic) | 2-Chloro-5-ethyl-1,3-thiazole |
This table illustrates potential selective dehalogenation strategies based on established chemical principles and reactivity of similar compounds.
Mechanistic Investigations and Reaction Dynamics
Kinetic Studies for Elucidating Reaction Rates and Orders
Currently, there are no specific kinetic studies published in the scientific literature for reactions involving 2-Chloro-5-(1-chloroethyl)-1,3-thiazole. However, kinetic analyses of other substituted thiazoles, such as the reaction of 2-chlorothiazole (B1198822) derivatives with nucleophiles like sodium methoxide (B1231860), generally indicate that these reactions follow second-order kinetics. sciepub.com This suggests that the rate of reaction would likely be dependent on the concentration of both the thiazole (B1198619) substrate and the reacting nucleophile.
A hypothetical rate law for a nucleophilic substitution reaction at the 2-position of the thiazole ring could be proposed as:
Rate = k[this compound][Nucleophile]
Where k is the rate constant. The determination of the actual reaction order and rate constant would require experimental data obtained through methods such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) by monitoring the concentration of reactants or products over time under controlled temperature and concentration conditions.
Identification of Reaction Intermediates and Transient Species
The synthesis of the thiazole ring often proceeds through a series of identifiable intermediates. While the specific pathway to this compound is not detailed in available literature, the synthesis of its close analogue, 2-chloro-5-chloromethyl-1,3-thiazole, provides insight into potential intermediates. One established route involves the reaction of 1,3-dichloropropene (B49464) with a thiocyanate (B1210189) salt to form 3-chloro-2-propenylthiocyanate. google.com This intermediate can then undergo a thermal google.comgoogle.com-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. google.comsemanticscholar.org This isothiocyanate is a key intermediate that, upon chlorination and cyclization, forms the final 2-chloro-5-chloromethylthiazole (B146395) product. google.comsemanticscholar.org It is plausible that the synthesis of the 1-chloroethyl analogue follows a similar pathway starting from a corresponding butenyl precursor.
In reactions involving the thiazole ring itself, such as nucleophilic aromatic substitution at the C2 position, the mechanism likely involves the formation of a Meisenheimer complex. This transient, negatively charged intermediate would feature the nucleophile temporarily bonded to the C2 carbon, with the negative charge delocalized over the electron-withdrawing thiazole ring system.
Transition State Analysis and Energy Profile Mapping
No specific transition state analyses or energy profile maps for reactions of this compound have been published. Such studies typically require high-level computational chemistry methods, like Density Functional Theory (DFT), to model the reaction pathway.
For a hypothetical nucleophilic substitution at the C2 position, a computational study would aim to:
Model the geometry of the reactants, the transition state, and the products.
Calculate the activation energy (the energy barrier of the transition state), which is a key determinant of the reaction rate.
Map the potential energy surface of the reaction to visualize the lowest energy path from reactants to products.
These computational models provide theoretical insights into the reaction's feasibility and mechanism, complementing experimental kinetic data.
Solvent Effects and Catalytic Influences on Reaction Pathways
Solvents can significantly influence reaction rates and mechanisms. In the synthesis of related chlorinated thiazoles, a variety of inert organic solvents are employed, including halogenated hydrocarbons (e.g., chloroform, 1,2-dichloroethane), hydrocarbons (e.g., toluene, xylene), and ethers. epo.org The choice of solvent is critical for managing reaction temperature and solubility of reagents.
For reactions involving ionic intermediates, such as the Meisenheimer complex in nucleophilic substitution, polar aprotic solvents like DMF or DMSO would be expected to stabilize the charged species, potentially accelerating the reaction rate compared to nonpolar solvents.
Catalysts are also crucial in thiazole synthesis. For instance, the formation of the thiocyanate intermediate from 1,3-dichloropropene can be facilitated by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride), particularly when the reaction is performed in a biphasic system. epo.orggoogleapis.com In the subsequent rearrangement of the thiocyanate to the isothiocyanate, copper salts have been used as catalysts. epo.org These catalysts lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with improved yields. epo.org
Table 1: Influence of Solvents and Catalysts in Related Thiazole Syntheses
| Reaction Step | Reactants | Solvents Used | Catalysts | Temperature Range (°C) |
|---|---|---|---|---|
| Thiocyanate Formation | 1,3-Dichloropropene, Sodium Thiocyanate | Water, Toluene, Acetonitrile, DMSO | Tetrabutylammonium Chloride | 20 to 115 |
| Isothiocyanate Rearrangement | 3-Chloro-1-thiocyanato-2-propene | Xylene | Copper(II) Chloride | Reflux |
This table is based on data for the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole and is for illustrative purposes.
Stereochemical Studies of Reactions Involving the 1-Chloroethyl Chiral Center
The 1-chloroethyl group at the C5 position of this compound contains a chiral center. This means the compound can exist as two enantiomers (R and S). Consequently, any reaction involving the direct substitution or elimination at this chiral carbon atom would have stereochemical implications.
There are currently no stereochemical studies available for this specific compound. However, if a nucleophilic substitution (SN2) reaction were to occur at this benzylic-like carbon, it would be expected to proceed with an inversion of stereochemistry. An SN1-type reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture of products. The actual outcome would depend heavily on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group ability. Elucidating the stereochemical course of such a reaction would require starting with an enantiomerically pure sample and analyzing the stereochemistry of the resulting product using techniques like chiral chromatography or polarimetry.
Computational Chemistry and Theoretical Modeling of 2 Chloro 5 1 Chloroethyl 1,3 Thiazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and energy. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost.
Theoretical Framework: DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. By solving the Kohn-Sham equations, DFT can provide optimized molecular geometries, bond lengths, bond angles, and various energetic properties. For instance, DFT has been successfully used to determine the ground state geometries of thiazole (B1198619) derivatives. researchgate.net In a study on the related compound, 2-chloro-5-(chloromethyl)-1,3-thiazole, the thiazole ring was found to be essentially planar. nih.gov
Molecular Energetics: Key energetic parameters that can be calculated for 2-Chloro-5-(1-chloroethyl)-1,3-thiazole using DFT include:
Heat of Formation: The enthalpy change when the compound is formed from its constituent elements in their standard states.
Bond Dissociation Energies: The energy required to break specific bonds within the molecule, which is crucial for predicting reaction pathways.
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
FMO Theory Principles: The HOMO and LUMO are the frontier orbitals that play the most significant role in chemical reactions.
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor (nucleophile). The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor (electrophile). The energy of the LUMO (ELUMO) is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO density within the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively.
| Parameter | Significance in Reactivity Prediction |
|---|---|
| EHOMO (Energy of HOMO) | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to greater reactivity as a nucleophile. |
| ELUMO (Energy of LUMO) | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ELUMO - EHOMO) | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity and lower kinetic stability. |
For this compound, FMO analysis would predict that electrophilic attack is likely to occur at the positions with high HOMO density, while nucleophilic attack would target areas of high LUMO density.
Conformational Analysis of the 1-Chloroethyl Moiety and Its Impact on Reactivity
The 1-chloroethyl group attached to the thiazole ring is not static; it can rotate around the C-C single bond, leading to different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation (transition states).
The conformation of the 1-chloroethyl moiety can significantly influence the reactivity of this compound. The spatial orientation of this group can cause steric hindrance, potentially blocking or impeding the approach of a reactant to the thiazole ring or the adjacent chloro group.
In a crystal structure study of the similar molecule 2-chloro-5-(chloromethyl)-1,3-thiazole, the torsion angle involving the side chain (S—C2—C4—Cl2) was determined to be -66.66(1)°. nih.gov This indicates a specific, preferred orientation in the solid state. In solution, the 1-chloroethyl group of the title compound would be expected to exist in an equilibrium of different conformations. Computational methods can be used to calculate the potential energy surface for the rotation of this group, identifying the most stable conformers and the energy required to interconvert between them. This information is vital for understanding how the molecule's shape affects its interaction with other molecules, such as enzymes or reactants.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides highly valuable methods for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and the prediction of 1H and 13C chemical shifts is a common computational task.
Methods for predicting NMR chemical shifts range from empirical approaches to more rigorous quantum mechanical calculations. DFT calculations, for example, can predict NMR shielding tensors, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental NMR data for this compound is not available in the provided sources, computational prediction can offer a reliable estimate of its spectrum. chemicalbook.comchemicalbook.com For the related 2-chloro-5-chloromethyl-1,3-thiazole, the experimental 1H-NMR spectrum shows signals at δ 4.72 (s, 2H) and 7.50 (s, 1H). epo.org Computational models would aim to reproduce these values and predict the shifts for the 1-chloroethyl group in the title compound.
Computational Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows chemists to understand the step-by-step mechanism of a reaction, identify the rate-determining step, and predict how changes in the molecular structure will affect the reaction outcome.
For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic substitution at the chloro-substituted carbons or reactions involving the thiazole ring itself. For example, modeling the substitution of the chlorine atom on the ethyl side chain would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting material and the final product.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. The structure of the transition state provides insight into the geometry of the reaction at its critical point.
Such models provide a deeper understanding of reaction kinetics and can guide the design of more efficient synthetic routes. google.com
Quantitative Structure-Reactivity Relationship (QSAR) Studies on Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. laccei.org Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. laccei.orgresearchgate.net
A QSAR model is developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed activity. imist.ma
Common Molecular Descriptors in QSAR:
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Describes the electronic aspects of the molecule, such as its ability to participate in electrostatic interactions. |
| Steric | Molecular volume, surface area, Kier's shape indices | Describes the size and shape of the molecule, which is important for receptor binding. researchgate.net |
| Hydrophobic | LogP (partition coefficient) | Describes the molecule's affinity for nonpolar environments, which affects its transport and distribution. |
| Topological | Molecular connectivity indices | Numerical representation of the molecular structure and branching. researchgate.net |
QSAR studies on various thiazole derivatives have successfully identified key structural features responsible for their biological effects. ijpsr.com For example, some studies have found that electrostatic and hydrophobic properties are major contributors to the antioxidant activity of certain thiazoles. ijpsr.com Although a specific QSAR study for this compound was not identified, the principles derived from studies on analogous compounds can be used to predict its potential activity and guide the design of new, more potent derivatives.
Based on a comprehensive search of available scientific literature, there is insufficient information on the specific chemical compound “this compound” to generate a detailed article that adheres to the requested outline. The provided search results and scientific databases predominantly feature information on the related but structurally different compound, "2-chloro-5-(chloromethyl)-1,3-thiazole."
This more commonly cited analogue, 2-chloro-5-(chloromethyl)-1,3-thiazole, is a well-documented intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides. patsnap.comnih.gov Research extensively covers its synthesis from precursors like allyl isothiocyanate or 1,3-dichloropropene (B49464) and its subsequent use as a versatile building block. epo.orgsemanticscholar.org
However, the specific applications requested in the outline, such as its role in the "Construction of Advanced Heterocyclic Architectures," use as a "Precursor for Diversely Functionalized Thiazole Libraries," "Integration into Multistep Total Synthesis Campaigns," and the "Development of Chiral Auxiliaries and Ligands from its Enantiomers," are not documented for this compound in the available literature. The final point on chiral auxiliaries is particularly noteworthy, as the requested "1-chloroethyl" moiety would make the compound chiral, unlike the achiral "chloromethyl" analogue.
Due to the lack of specific research findings for “this compound,” it is not possible to provide a scientifically accurate and thorough article that meets the requirements of the prompt.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthetic Routes to Enantiopure 2-Chloro-5-(1-chloroethyl)-1,3-thiazole Isomers
The presence of a stereocenter in the 1-chloroethyl group at the C5 position of this compound means it exists as a racemic mixture of two enantiomers. The development of asymmetric synthetic methods to access the individual, enantiopure isomers is a significant and compelling area for future research. The biological activities of chiral molecules are often enantiomer-dependent, making access to optically pure compounds highly valuable.
Future investigations will likely focus on organocatalysis, a powerful tool for constructing chiral molecules. rsc.orgthieme-connect.com Chiral bifunctional hydrogen-bonding organocatalysts, such as those derived from thiourea (B124793) and diamines, could be investigated for asymmetric cascade reactions to construct the chiral thiazole (B1198619) core. rsc.org Another promising approach involves the enantioselective synthesis of α-chiral 1,3-azoles from enals through an organocatalyzed epoxidation or aziridination followed by an in-situ cyclization. thieme-connect.com Adapting such methodologies would be a key challenge. Researchers could also explore biomimetic approaches and stereoselective alkylations, which have proven effective for creating other chiral thiazoline (B8809763) and thiazole building blocks. nih.gov The successful development of these routes would provide access to enantiopure materials, enabling detailed studies of their distinct properties and potential applications.
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Catalyst/Method | Potential Advantages |
|---|---|---|
| Asymmetric Cascade Reaction | Chiral bifunctional thiourea organocatalysts | High enantioselectivity, operational simplicity. rsc.org |
| Organocatalytic Cyclization | Proline-derived catalysts for epoxidation/aziridination | Use of commercially available catalysts, mild reaction conditions. thieme-connect.com |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent green and powerful alternatives to traditional synthetic methods, often enabling unique chemical transformations under mild conditions. The application of these techniques to this compound could unveil novel reaction pathways.
Electrochemical methods, which use electricity as a "green" oxidant, have been successfully applied to the direct C-H functionalization of thiazole derivatives. researchgate.netbohrium.com Future research could explore the direct electrochemical C-H phosphonylation of the thiazole ring in the target molecule, a process that proceeds with hydrogen evolution and avoids the need for external metal oxidants. researchgate.netbohrium.com This could lead to novel phosphorylated thiazole compounds with potentially interesting biological or material properties.
Similarly, photoredox catalysis opens avenues for new bond formations. A patent describing the photocatalytic chlorination for the synthesis of the related 2-chloro-5-chloromethyl thiazole suggests that light-mediated reactions are viable for this class of compounds. google.com Future work could extend this to explore other photocatalytic transformations, such as alkylations or arylations at the thiazole core, using visible-light photoredox catalysts to activate the substrate towards new reactivity patterns.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. Integrating the synthesis of this compound and its derivatives into automated flow platforms is a logical next step for process optimization.
Researchers have demonstrated the successful multistep continuous flow synthesis of functionalized thiazoles using sequential reactions in microreactors. nih.gov This approach allows for the rapid generation of complex molecules in minutes with high yields, without the need to isolate intermediates. nih.gov A similar strategy could be developed for this compound, potentially starting from simple precursors and executing sequential chlorination and cyclization steps in an automated flow system. This would not only accelerate the synthesis but also allow for the rapid generation of an analogue library for screening purposes by systematically varying building blocks.
Table 2: Comparison of Batch vs. Flow Synthesis for Thiazole Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Heat Transfer | Often inefficient | Optimal and precise nih.gov |
| Reagent Mixing | Can be inconsistent | Enhanced and rapid nih.gov |
| Scalability | Challenging | More straightforward |
Sustainable and Environmentally Benign Synthesis Protocols
The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthesis protocols.
This involves exploring several key areas:
Green Solvents: Replacing hazardous organic solvents with greener alternatives like acetic acid, water, or deep eutectic solvents is a major goal. nih.govmdpi.com For instance, an efficient synthesis of fused-thiazole derivatives has been reported using acetic acid, with water as the only byproduct. nih.gov
Recyclable Catalysts: The use of reusable catalysts, such as silica-supported tungstosilicic acid or biocatalysts like chitosan (B1678972) hydrogels, can significantly reduce waste and cost. mdpi.commdpi.com These catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. mdpi.commdpi.com
Energy-Efficient Methods: Innovative techniques like microwave irradiation and ultrasound-assisted synthesis can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. bepls.comnih.govnih.gov These methods have been successfully applied to the synthesis of various thiazole derivatives. bepls.com
By combining these approaches, future synthetic routes to this compound can be designed to be more atom-economical, generate less waste, and operate under milder, safer conditions.
Discovery of Novel Reactivity Patterns and Unconventional Bond Formations
Exploring the untapped reactivity of the this compound scaffold is a fertile ground for fundamental chemical research. While the Hantzsch thiazole synthesis is a classic method, modern catalysis offers tools to forge bonds in new and unconventional ways. mdpi.com
A key area of interest is the direct C-H functionalization of the thiazole ring. Palladium-catalyzed direct arylation, for example, allows for the formation of C-C bonds at the thiazole core without prior functionalization, using aryl bromides as coupling partners. organic-chemistry.org Applying such methods could lead to a diverse range of novel 5-substituted-thiazole derivatives.
Furthermore, the electronic nature of the thiazole ring can be exploited to facilitate unusual transformations. Research has shown that deprotonation of certain Ph-N(H)-2-thiazole motifs can lead to the formation of stable biradical species. chemrxiv.org Investigating whether this compound or its derivatives can engage in similar single-electron transfer processes could uncover unprecedented reactivity and lead to new materials with unique electronic or magnetic properties. The inherent aromaticity and the presence of sulfur and nitrogen heteroatoms provide a rich playground for discovering fundamentally new chemical reactions. nih.gov
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-5-(1-chloroethyl)-1,3-thiazole, and how are intermediates characterized?
A common approach involves heterocyclic condensation reactions. For example, chlorinated thiazole derivatives can be synthesized via cyclization of thiourea intermediates with α-haloketones or via chlorination of pre-formed thiazole rings. details a method using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid . Intermediates are typically characterized using IR and H NMR spectroscopy:
- IR identifies functional groups (e.g., C-Cl stretches near 789 cm and C=N around 1698 cm, as seen in analogous compounds ).
- H NMR resolves substituent patterns (e.g., aromatic protons at δ 7.40–8.32 ppm in related thiazoles ).
Advanced: How can researchers optimize catalytic conditions for chlorination in thiazole synthesis to minimize byproducts?
Optimization requires balancing reaction kinetics and selectivity. For example, in , chlorination-cyclization reactions use ethanol as a solvent under controlled evaporation to yield crystalline products. Key parameters include:
- Catalyst choice : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances selectivity by stabilizing intermediates .
- Temperature control : Maintaining 70–80°C prevents over-chlorination .
- Solvent polarity : PEG-400’s high polarity facilitates nucleophilic substitution at the thiazole’s 5-position .
Advanced characterization (e.g., X-ray crystallography, as in ) can confirm regioselectivity by analyzing bond angles and planarity deviations in the thiazole ring .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Detects C-Cl (750–800 cm), C=N (~1700 cm), and C-S (640–680 cm) stretches .
- H NMR : Identifies substituents (e.g., chloroethyl groups show splitting patterns near δ 4.5–5.5 ppm for CHCl and δ 1.5–2.0 ppm for CH ).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M-Cl] fragments).
Advanced: How can researchers resolve contradictions in spectral data interpretation for thiazole derivatives?
Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) may arise from tautomerism or solvent effects. For example:
- Tautomerism : Thiazole N-oxides ( ) can alter electron delocalization, shifting NMR signals .
- Crystallographic validation : X-ray structures () provide definitive bond-length data to cross-validate spectral assignments .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison .
Basic: What are the key considerations for designing bioactivity assays for thiazole derivatives?
- Target selection : Prioritize validated microbial/enzymatic targets (e.g., Mycobacterium tuberculosis H37Rv in ).
- Dose-response testing : Use MIC (Minimum Inhibitory Concentration) assays with controls (e.g., ampicillin/clotrimazole in ).
- Cytotoxicity screening : Assess selectivity using mammalian cell lines .
Advanced: How do substituent effects influence the bioactivity of this compound derivatives?
The chloroethyl group enhances lipophilicity, improving membrane permeability. shows that electron-withdrawing groups (e.g., -CF) at the 2-position increase anti-tubercular activity by stabilizing interactions with hydrophobic enzyme pockets . Structure-Activity Relationship (SAR) studies should:
- Vary substituents systematically (e.g., replacing Cl with Br or methyl groups).
- Use molecular docking (e.g., MOE software in ) to predict binding modes .
Basic: What safety protocols are essential when handling chlorinated thiazole intermediates?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl derivatives in ) .
- PPE : Wear nitrile gloves and goggles to prevent dermal exposure (see MSDS guidelines in ) .
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced: How can researchers address low yields in the final recrystallization step of thiazole synthesis?
- Solvent optimization : Use mixed solvents (e.g., ethanol/water in ) to improve solubility gradients .
- Slow cooling : Gradual temperature reduction minimizes impurity incorporation (e.g., 5-day evaporation in ) .
- Seeding : Introduce pure crystal seeds to induce controlled nucleation .
Basic: What computational tools are available for predicting the reactivity of thiazole derivatives?
- MOE (Molecular Operating Environment) : Models electrophilic substitution patterns (e.g., predicting reactivity at the 2- or 5-position ).
- Gaussian Software : Calculates frontier molecular orbitals to assess nucleophilic/electrophilic sites .
Advanced: How can researchers validate the role of the chloroethyl group in electrophilic aromatic substitution (EAS) reactions?
- Isotopic labeling : Use C-labeled chloroethyl groups to track regiochemistry via NMR .
- Kinetic studies : Compare reaction rates with/without the chloroethyl group to assess its directing effect (e.g., meta vs. para substitution ).
- X-ray crystallography : Resolve electron density maps to confirm substituent orientation (as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
